2,5-Dimethylimidazolidin-4-one
Description
2,5-Dimethylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with methyl substituents at positions 2 and 5. This structure confers unique electronic and steric properties, making it valuable in asymmetric catalysis and organic synthesis. Its applications include enantioselective α-allylation of aldehydes and stereoselective functionalization of substrates like Meldrum’s acids . The compound’s stereochemical configuration (e.g., (2S,5S) or (2R,5S)) significantly impacts its catalytic efficiency, as demonstrated in organo-SOMO (singly occupied molecular orbital) catalysis and allylation reactions .
Properties
IUPAC Name |
2,5-dimethylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-3-5(8)7-4(2)6-3/h3-4,6H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDKBCWPYUGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
2,5-Dimethylimidazolidin-4-one
- Structure : Methyl groups at positions 2 and 5.
- Applications : Used as a chiral catalyst in stereoselective reactions (e.g., allylation, cyclization) due to moderate steric bulk and tunable electronic properties .
- Stereochemical Impact : The (2S,5S) diastereomer exhibits distinct NMR shifts (e.g., 1H NMR δ 1.19 ppm for tert-butyl in ) and catalytic activity compared to (2R,5S) or (2S,5R) isomers .
3,5-Dimethylimidazolidin-4-one Hydrochloride
- Structure : Methyl groups at positions 3 and 5; hydrochloride salt form.
- Key Differences: Positional isomerism alters hydrogen-bonding capacity and solubility. The hydrochloride salt enhances stability but may limit solubility in non-polar solvents .
- Commercial Availability : Priced at USD 45/g (95% purity), indicating lower synthetic complexity compared to tert-butyl derivatives .
(2S,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one
- Structure : tert-Butyl at position 2, methyl at 3 and 5.
- Impact of tert-Butyl Group : Increased steric bulk improves stereoselectivity in reactions (e.g., Meldrum’s acid functionalization) but reduces solubility in acetonitrile-based systems .
- Stereochemical Data : Diastereomeric purity confirmed via elemental analysis (C: 52.53%, H: 9.51%, N: 13.51%) and chloride titration (Cl: 17.16%) .
Functional Derivatives and Salts
TFA Salt of (2S,5R)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one
- Structure : Trifluoroacetate counterion replaces hydrochloride.
- Applications: Enhances solubility in polar solvents (e.g., MeCN) and stabilizes the catalyst during hexachlorocyclohexadienone-mediated reactions .
- Performance : Enables high enantiomeric excess (ee) in piperidine ring synthesis, critical for pharmaceutical intermediates like Paxil .
Methyl 2-(2,5-Dioxoimidazolidin-4-yl)acetate
Data Table: Comparative Analysis
Research Findings and Implications
- Steric vs. Electronic Effects : Bulky tert-butyl groups enhance enantioselectivity but require polar solvents (e.g., MeCN/DME mixtures) for optimal performance .
- Positional Isomerism : 3,5-Dimethyl derivatives lack the spatial arrangement needed for effective substrate binding in allylation reactions, reducing catalytic utility compared to 2,5-dimethyl analogs .
- Salt Forms : Hydrochloride salts improve shelf-life, while TFA salts enhance reaction rates in asymmetric catalysis .
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